

Application Notes and Protocols for the Mass Spectrometry Analysis of Edaravone D5

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Compound of Interest		
Compound Name:	Edaravone D5	
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Introduction

Edaravone, a potent free radical scavenger, is utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. For robust quantification of Edaravone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial. **Edaravone D5**, where the five hydrogens on the phenyl ring are replaced by deuterium, is the most commonly used internal standard. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is essential for developing sensitive and specific bioanalytical methods. This document provides a detailed overview of the mass spectrometry fragmentation of **Edaravone D5**, along with a comprehensive experimental protocol for its analysis.

Molecular Structure and Mass Spectrometry Data

Edaravone D5 possesses a molecular weight of approximately 179.23 g/mol .[1] Under positive electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 180.1. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be leveraged for its selective detection and quantification using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary



The primary mass transitions for Edaravone and its deuterated internal standard, **Edaravone D5**, are summarized in the table below. These transitions are typically used for building robust LC-MS/MS quantification methods.

Compound	Precursor Ion (m/z)	Product Ion(s) (m/z)	Notes
Edaravone	175.1	133.0, 77.1	Common transitions for quantification.
Edaravone D5	180.1	133.0, 82.1	Recommended transitions for use as an internal standard.

Mass Spectrometry Fragmentation Pattern of Edaravone D5

The fragmentation of **Edaravone D5** is analogous to that of unlabeled Edaravone, with predictable mass shifts for fragments containing the deuterated phenyl ring. The primary fragmentation pathways are outlined below.

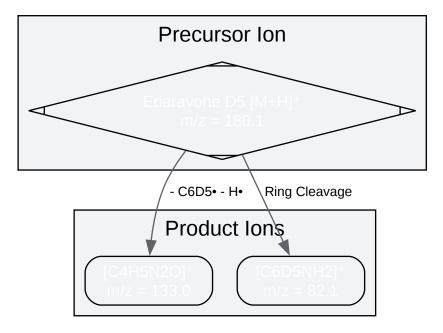
Upon CID, the protonated **Edaravone D5** molecule ([M+H]⁺ at m/z 180.1) undergoes fragmentation primarily at the bond connecting the phenyl group to the pyrazolone ring and within the pyrazolone ring itself.

- Formation of the m/z 133.0 ion: This fragment corresponds to the loss of the deuterated phenyl group (C6D5•) as a radical, followed by the loss of a hydrogen atom. This fragment retains the core pyrazolone structure.
- Formation of the m/z 82.1 ion: This fragment arises from the cleavage of the pyrazolone ring, resulting in the deuterated aniline cation ([C6D5NH2]+). This +5 Da shift from the corresponding fragment of unlabeled Edaravone (m/z 77.1) confirms the location of the deuterium labels on the phenyl ring.

The proposed fragmentation pathway is illustrated in the following diagram:



Fragmentation Pathway of Edaravone D5



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Fragmentation Pathway of Edaravone D5

Experimental Protocol

This protocol outlines a typical LC-MS/MS method for the analysis of Edaravone using **Edaravone D5** as an internal standard.

Sample Preparation

Matrix: Human Plasma

Procedure:

- \circ To 100 μ L of plasma, add 10 μ L of **Edaravone D5** internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.



- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μ L of the mobile phase.
- Inject into the LC-MS/MS system.

Liquid Chromatography

- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- · Mobile Phase B: Methanol.
- Gradient:
 - o 0-0.5 min: 10% B
 - o 0.5-2.5 min: 10-90% B
 - o 2.5-3.0 min: 90% B
 - o 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.

Mass Spectrometry

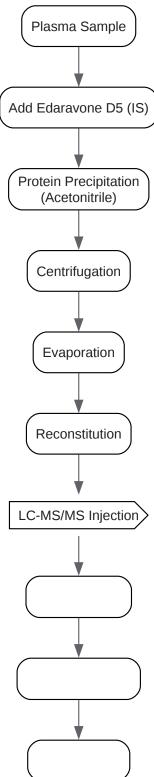


- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions:
 - Edaravone: 175.1 → 133.0 (Quantifier), 175.1 → 77.1 (Qualifier)
 - Edaravone D5: 180.1 → 133.0 (Quantifier), 180.1 → 82.1 (Qualifier)
- Ion Source Parameters (Typical):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

The following diagram illustrates the experimental workflow:



LC-MS/MS Workflow for Edaravone Analysis



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LC-MS/MS Workflow for Edaravone Analysis



Conclusion

The well-defined fragmentation pattern of **Edaravone D5** allows for its reliable use as an internal standard in the quantitative analysis of Edaravone. The provided experimental protocol offers a robust starting point for researchers, scientists, and drug development professionals to establish sensitive and accurate bioanalytical methods for this important therapeutic agent. The distinct mass shift of the deuterated phenyl-containing fragment provides excellent specificity for method development.

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References

- 1. Edaravone D5 | C10H10N2O | CID 46215970 PubChem [pubchem.ncbi.nlm.nih.gov]
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